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Compound of Interest

Compound Name: 2,3-Dimethylfuran

Cat. No.: B088355 Get Quote

An exploration of the isomeric landscape of the molecular formula C6H8O reveals a diverse

group of compounds with significant applications ranging from flavor and fragrance to potential

therapeutic agents. This technical guide provides an in-depth analysis of key C6H8O isomers,

focusing on their chemical and physical characteristics, experimental protocols for their

synthesis, and their biological activities, with a particular emphasis on their relevance to drug

development professionals.

This document delves into the core properties of four prominent isomers: Cyclohexenone, 2,5-

Dimethylfuran, 2,4-Hexadienal, and 3-Methyl-2-cyclopenten-1-one. Each of these molecules,

while sharing the same atomic constituents, exhibits unique structural features that dictate their

reactivity, physical properties, and interactions with biological systems.

Core Isomers: A Comparative Overview
The fundamental physical and chemical properties of these four key C6H8O isomers are

summarized below, highlighting their distinct characteristics.
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Property
Cyclohexenon
e

2,5-
Dimethylfuran

2,4-Hexadienal
3-Methyl-2-
cyclopenten-1-
one

Molar Mass (

g/mol )
96.13 96.13 96.13 96.13

Boiling Point (°C) 155.65[1] 92-94[2][3][4]
174 (at 15

mmHg)

74 (at 15 mmHg)

[5][6]

Melting Point

(°C)
-53 -62[2][3] 3-5[7] 3-5[6][8]

Density (g/mL) 0.994
0.903 (at 25 °C)

[3]
0.898 (at 25 °C)

0.971 (at 25 °C)

[6]

Refractive Index

(n20/D)
1.487 1.441[3] 1.5384 1.488[6]

Appearance

Colorless to

yellowish

liquid[9]

Colorless

liquid[2]

Colorless to

yellow liquid

Clear light yellow

to yellow-

brownish liquid[5]

Solubility in

Water
Slightly soluble Insoluble[2] Insoluble Soluble[10]

Spectroscopic Characterization
The structural nuances of each isomer are best elucidated through spectroscopic techniques.

Below is a summary of key spectroscopic data.

Cyclohexenone
¹H NMR: The proton NMR spectrum of cyclohexenone is characterized by signals

corresponding to the vinyl and aliphatic protons.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the

vinylic carbons, and the aliphatic carbons.
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IR Spectroscopy: A strong absorption band characteristic of the α,β-unsaturated ketone is

observed in the infrared spectrum, typically around 1680-1750 cm⁻¹[11].

Mass Spectrometry: The mass spectrum provides information about the molecular weight

and fragmentation pattern.

2,5-Dimethylfuran
¹H NMR: The proton NMR spectrum of 2,5-dimethylfuran is relatively simple, showing

singlets for the methyl protons and the furan ring protons.[2]

¹³C NMR: The carbon NMR spectrum displays signals for the methyl carbons and the furan

ring carbons.

IR Spectroscopy: The infrared spectrum exhibits characteristic bands for the furan ring and

C-H stretching vibrations.

Mass Spectrometry: 2,5-Dimethylfuran can be identified and quantified using techniques like

proton transfer reaction-mass spectrometry (PTR-MS).[12][13]

2,4-Hexadienal
¹H NMR: The proton NMR spectrum is more complex due to the presence of multiple vinylic

protons and their coupling.

¹³C NMR: The carbon NMR spectrum shows signals for the aldehyde carbon and the four sp²

hybridized carbons of the diene system.

IR Spectroscopy: The infrared spectrum displays a strong carbonyl stretch for the aldehyde

and characteristic bands for the conjugated double bonds.

Mass Spectrometry: The mass spectrum is characterized by a molecular ion peak and

fragmentation patterns corresponding to the loss of small molecules.

3-Methyl-2-cyclopenten-1-one
¹H NMR: The proton NMR spectrum shows signals for the methyl group, the vinylic proton,

and the methylene protons of the cyclopentenone ring.
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¹³C NMR: The carbon NMR spectrum displays peaks for the carbonyl carbon, the vinylic

carbons, the methyl carbon, and the aliphatic carbons.

IR Spectroscopy: A characteristic strong absorption for the α,β-unsaturated ketone is a key

feature of its IR spectrum.

Mass Spectrometry: The mass spectrum confirms the molecular weight and provides

structural information through its fragmentation pattern.

Experimental Protocols: Synthesis of Key Isomers
Detailed and reliable synthetic procedures are crucial for the advancement of research. The

following sections outline established methods for the preparation of cyclohexenone and 3-

methyl-2-cyclopenten-1-one.

Synthesis of Cyclohexenone
Cyclohexenone can be synthesized through various routes, including the Birch reduction of

anisole followed by acid hydrolysis, or from cyclohexanone via α-bromination and subsequent

treatment with a base.[9] An industrially significant method involves the catalytic oxidation of

cyclohexene.[9]

A common laboratory-scale synthesis involves the reduction of 3-ethoxy-2-cyclohexenone with

lithium aluminum hydride, followed by acidic workup.

Experimental Workflow: Synthesis of Cyclohexenone

Start Dissolve 3-ethoxy-2-cyclohexenone
in anhydrous ether

Add dropwise to a stirred
suspension of LiAlH4 in ether Reflux the reaction mixture Cool and cautiously add water

to quench excess LiAlH4 Pour into cold 10% sulfuric acid Separate the ether layer Extract aqueous layer with ether Combine ether extracts and wash
with water and NaHCO3 solution

Dry over MgSO4 and
remove ether by distillation

Distill the residue under
reduced pressure Pure Cyclohexenone

Click to download full resolution via product page

Caption: A generalized workflow for the laboratory synthesis of cyclohexenone.

Synthesis of 3-Methyl-2-cyclopenten-1-one
A common method for the synthesis of 3-methyl-2-cyclopenten-1-one involves the

dehydrohalogenation of a 2-halo-3-methylcyclopentanone intermediate.[12]
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Experimental Workflow: Synthesis of 3-Methyl-2-cyclopenten-1-one

Step 1: α-Bromination

Step 2: Dehydrobromination Step 3: Work-up and Purification

Dissolve 3-methylcyclopentanone
in glacial acetic acid Cool in an ice bath Slowly add a solution of

bromine in acetic acid Stir at room temperature Add pyridine to the reaction mixture

Heat the mixture to induce
E2 elimination

Cool and dilute with water Extract with a suitable
organic solvent

Wash with HCl, water,
and NaHCO3 solution

Dry the organic layer and
remove the solvent Purify by column chromatography Pure 3-Methyl-2-cyclopenten-1-one

Click to download full resolution via product page

Caption: A two-stage process for the synthesis of 3-methyl-2-cyclopenten-1-one.

Biological Activity and Signaling Pathways
The isomers of C6H8O exhibit a range of biological activities, with some holding promise for

therapeutic applications.

Cyclohexenone and Cyclopentenone Derivatives: Anti-
inflammatory and Antitumor Potential
Cyclohexenone derivatives are present in numerous bioactive natural products and have

demonstrated significant antitumor, antiplasmodial, and antileishmanial activities.[14][15] A key

mechanism underlying the anti-inflammatory effects of cyclopentenone-containing compounds,

such as certain prostaglandins, is the modulation of the NF-κB (nuclear factor kappa-light-

chain-enhancer of activated B cells) signaling pathway.[16][17][18] These compounds can

inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-

inflammatory genes.

Signaling Pathway: Inhibition of NF-κB by Cyclopentenones
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Caption: Cyclopentenone derivatives can inhibit the NF-κB signaling pathway.

3-Methyl-2-cyclopenten-1-one: An Endogenous
Metabolite with Diverse Activities
3-Methyl-2-cyclopenten-1-one is recognized as an endogenous metabolite and has been

shown to possess antimicrobial and antioxidant properties.[8][19][20] Its anti-inflammatory

effects are also under investigation, with studies suggesting it may modulate inflammatory

pathways.[19]
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2,5-Dimethylfuran: A Promising Biofuel
2,5-Dimethylfuran is gaining significant attention as a potential biofuel due to its high energy

density and favorable physical properties.[2] It can be synthesized from renewable biomass

resources, making it an attractive alternative to fossil fuels.[21][22][23][24] While its primary

application is in the energy sector, its biological effects are an area of ongoing research.

2,4-Hexadienal: A Compound of Interest in Food Science
and Toxicology
2,4-Hexadienal is a naturally occurring compound found in many foods and is also used as a

flavoring agent.[21] However, it has also been the subject of toxicological studies due to its

reactive α,β-unsaturated aldehyde structure. Research has indicated that it can induce

oxidative DNA damage and has been classified as a possible human carcinogen by the IARC.

[19][21]

Conclusion
The molecular formula C6H8O represents a fascinating and diverse collection of isomers with a

wide array of chemical, physical, and biological properties. For researchers in drug

development and related scientific fields, a thorough understanding of these compounds, from

their synthesis and characterization to their mechanisms of action, is essential. The information

presented in this technical guide provides a solid foundation for further investigation and

highlights the potential of C6H8O isomers as scaffolds for new therapeutic agents and as tools

for understanding complex biological processes. Continued research into this chemical space

is likely to uncover even more applications and deepen our understanding of the structure-

activity relationships that govern the behavior of these versatile molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b088355#molecular-formula-c6h8o-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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